1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a sophisticated synthetic compound, classified under the category of spiro compounds. Its unique structure features a trifluoromethylphenyl group, making it of particular interest in the field of medicinal chemistry. The spiro structure connects the isobenzofuran and piperidin moieties, contributing to its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps:
Formation of the Isobenzofuran Core: : The initial step involves synthesizing the isobenzofuran core through cyclization reactions. Conditions often include the use of strong acids or bases and high temperatures.
Attachment of the Piperidin Moiety: : The piperidin ring is introduced via nucleophilic substitution reactions. This step usually requires the use of an organic solvent like dichloromethane, with catalysts such as triethylamine to facilitate the reaction.
Incorporation of the Trifluoromethylphenyl Group: : This step involves sulfonylation with the trifluoromethylphenyl group. Reagents like trifluoromethanesulfonic anhydride are commonly used, under controlled temperature conditions to ensure selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using flow chemistry techniques. This approach enhances reaction control and yields. Optimization of reaction parameters, such as temperature and reagent concentration, ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction reactions can yield the corresponding amine derivatives. Common reducing agents are lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on various functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA; acidic or basic medium.
Reduction: : LiAlH4, NaBH4; inert atmosphere, low temperatures.
Substitution: : Organolithium reagents, Grignard reagents; anhydrous conditions, low temperatures.
Major Products Formed from These Reactions
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the substituent and conditions.
Scientific Research Applications
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is utilized extensively in scientific research:
Chemistry: : Acts as a building block in the synthesis of complex organic molecules.
Biology: : Used in the study of enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of novel materials with unique physical properties.
Mechanism of Action
The compound's mechanism of action involves:
Binding to Molecular Targets: : Its trifluoromethylphenyl group enhances binding affinity to various biological targets, such as enzymes and receptors.
Pathways Involved: : The compound interacts with signaling pathways related to neurotransmission and inflammation. The spiro structure contributes to its stability, ensuring sustained interaction with these targets.
Comparison with Similar Compounds
Compared to other spiro compounds, 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its trifluoromethylphenyl group:
Unique Features: : Enhanced binding affinity and stability.
Similar Compounds: : Spiro[isobenzofuran-1,4'-piperidine], spiro[isochroman-1,4'-piperidine], and other trifluoromethylphenyl-substituted spiro compounds.
Conclusion
This compound is a compound of significant interest in various fields, owing to its unique structure and chemical properties. Its diverse applications in research and industry underscore its importance as a versatile and valuable molecule.
Properties
IUPAC Name |
1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDDRLSZILOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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